4-(4-Iodophenoxy)-1-methylpiperidine
Overview
Description
“4-(4-Iodophenoxy)-phenol” is a compound with the CAS Number: 26002-35-7 and a molecular weight of 312.11 . It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
A reaction of triphenylantimony with 4-iodophenol in the presence of hydrogen peroxide furnished bis (4-iodophenoxy)triphenylantimony . Another compound, “4-(4-Iodophenoxy)tetrahydropyran”, was synthesized starting from the anthracen-9-ylmethanamine (3) under aerobic condition .
Physical And Chemical Properties Analysis
It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
1. Structural and Conformational Studies
4-(4-Iodophenoxy)-1-methylpiperidine and its derivatives have been a subject of interest in structural chemistry. Studies have focused on understanding the molecular structure, crystal packing, and conformational behavior of these compounds. For instance, research on 4-hydroxy-1-methylpiperidine betaine, a related derivative, revealed insights into its crystal structure, conformations, and hydrogen bonding patterns (Dega-Szafran et al., 2009). Additionally, NMR studies of similar derivatives provided detailed information on their conformations and magnetic isotropic shielding tensors (Dega-Szafran, Dulewicz, & Szafran, 2006).
Safety And Hazards
The safety data sheet for “4-(4-Iodophenoxy)tetrahydropyran” indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
There are studies on the preparation of polyphosphazenes, which are a family of inorganic molecular hybrid polymers with very diverse properties due to the vast array of organic substituents possible . This could potentially open up new avenues for research and applications involving “4-(4-Iodophenoxy)-1-methylpiperidine” and similar compounds.
properties
IUPAC Name |
4-(4-iodophenoxy)-1-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROETWRYEPPEZBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodophenoxy)-1-methylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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